molecular formula C11H13IN2O B12674941 1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide CAS No. 93841-80-6

1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide

Cat. No.: B12674941
CAS No.: 93841-80-6
M. Wt: 316.14 g/mol
InChI Key: OUILJQAXEZLLBQ-UHFFFAOYSA-N
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Description

1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide is a heterocyclic compound belonging to the pyrazolone family. This compound is known for its diverse biological activities, including analgesic, anti-inflammatory, and antipyretic properties . It is a derivative of pyrazolone, which has been widely studied for its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include azomethines, amines, and substituted pyrazolones .

Scientific Research Applications

1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . This inhibition leads to a reduction in inflammation, pain, and fever .

Properties

CAS No.

93841-80-6

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;hydroiodide

InChI

InChI=1S/C11H12N2O.HI/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H

InChI Key

OUILJQAXEZLLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.I

Origin of Product

United States

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